

# A Comparative Analysis of the Safety Profile of Reltecimod and Other Sepsis Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Sepsis remains a formidable challenge in critical care, with high morbidity and mortality rates spurring the ongoing development of novel therapeutics. **Reltecimod**, a novel immunomodulator, has emerged as a promising candidate. This guide provides an objective comparison of the safety profile of **Reltecimod** with other prominent sepsis therapeutics, supported by data from key clinical trials.

#### **Executive Summary**

**Reltecimod** has demonstrated a favorable safety profile in clinical trials, comparable to placebo. This stands in contrast to some other sepsis therapeutics, which are associated with significant adverse events. This guide will delve into the quantitative safety data, experimental methodologies, and underlying signaling pathways of **Reltecimod** and its comparators to provide a comprehensive overview for research and development professionals.

#### Reltecimod: Safety Profile in the ACCUTE Trial

**Reltecimod** was evaluated in the Phase 3 ACCUTE (AB103 Clinical Composite endpoint StUdy in Necrotizing Soft Tissue infections) trial, a randomized, double-blind, placebocontrolled study in patients with necrotizing soft tissue infections (NSTI), a severe manifestation of sepsis.[1][2]

Data Presentation: Adverse Events in the ACCUTE Trial



| Adverse Event                    | Reltecimod (n=143) | Placebo (n=148) |
|----------------------------------|--------------------|-----------------|
| Any Adverse Event                | Not Reported       | Not Reported    |
| Serious Adverse Events           | 20.3%              | 17.0%           |
| Most Common Adverse Events (≥5%) |                    |                 |
| Anemia                           | 6.3%               | 4.8%            |
| Acute Kidney Injury              | 5.6%               | 5.4%            |
| Atrial Fibrillation              | 4.9%               | 6.8%            |
| Peripheral Edema                 | 4.9%               | 1.4%            |
| 28-Day Mortality                 | 15%                | 15%             |

Data sourced from the ACCUTE Phase 3 Trial. Percentages are of the modified Intent-to-Treat (mITT) population.

Experimental Protocol: ACCUTE Trial

The ACCUTE trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 290 patients with NSTI.[1][2] Patients received a single intravenous dose of **Reltecimod** (0.5 mg/kg) or placebo within six hours of diagnosis, in addition to standard of care, which included surgical debridement, broad-spectrum antibiotics, and supportive intensive care. The primary endpoint was a composite of clinical success measures, including survival at day 28, number of debridements, and resolution of organ dysfunction.

## Comparative Safety Profiles of Other Sepsis Therapeutics

For comparison, this section outlines the safety profiles of other therapeutic modalities used in the management of sepsis.

## Vasopressors (Norepinephrine and Vasopressin)



Vasopressors are a cornerstone of septic shock management, used to restore and maintain adequate blood pressure. However, their use is not without risks.

Data Presentation: Adverse Events Associated with Vasopressors in Sepsis

| Adverse Event                | Norepinephrine                                                 | Vasopressin                               |
|------------------------------|----------------------------------------------------------------|-------------------------------------------|
| Arrhythmias                  | Higher incidence compared to vasopressin                       | Lower incidence than norepinephrine[3][4] |
| Myocardial Ischemia          | Risk exists, especially at high doses                          | Less prominent effect                     |
| Peripheral Ischemia/Necrosis | A known risk, particularly with high doses or extravasation[5] | Can cause digital ischemia[3]             |
| Mesenteric Ischemia          | A potential complication                                       | A potential complication[3]               |

This table summarizes general findings from multiple studies and meta-analyses. Specific percentages vary across trials.

Experimental Protocols: Key Vasopressor Trials

- VASST (Vasopressin and Septic Shock Trial): This randomized, controlled trial compared the
  effects of norepinephrine plus vasopressin to norepinephrine alone in patients with septic
  shock. The primary outcome was 28-day mortality.[6]
- VANISH (Vasopressin versus Norepinephrine as Initial Therapy in Septic Shock): This trial
  compared vasopressin to norepinephrine as the initial vasopressor in adults with septic
  shock. The primary outcome was kidney failure-free days at day 28.

#### **Corticosteroids**

The use of corticosteroids in sepsis is debated, with potential benefits in modulating the inflammatory response but also risks of significant side effects.

Data Presentation: Adverse Events Associated with Corticosteroids in Sepsis



| Adverse Event             | Corticosteroids                                          | Placebo/Standard Care |
|---------------------------|----------------------------------------------------------|-----------------------|
| Hyperglycemia             | Increased risk[7][8]                                     | Lower risk            |
| Hypernatremia             | Increased risk[7][8]                                     | Lower risk            |
| Neuromuscular Weakness    | May increase risk[7]                                     | Lower risk            |
| Gastrointestinal Bleeding | No significant increase in risk in most meta-analyses[7] | Baseline risk         |
| Superinfections           | No significant increase in risk in most meta-analyses[7] | Baseline risk         |

Data is based on systematic reviews and meta-analyses of multiple randomized controlled trials.[7][9][10]

Experimental Protocols: Key Corticosteroid Trials

- ADRENAL Trial: A large, international, randomized, placebo-controlled trial that investigated
  the effect of continuous intravenous hydrocortisone on 90-day mortality in patients with
  septic shock.
- APROCCHSS Trial: A randomized, double-blind, placebo-controlled trial that evaluated the
  effect of intravenous hydrocortisone plus fludrocortisone on 90-day all-cause mortality in
  adult patients with septic shock.

#### **Drotrecogin Alfa (Activated) - Withdrawn from Market**

Drotrecogin alfa (activated), a recombinant human activated protein C, was once approved for the treatment of severe sepsis but was later withdrawn due to a lack of efficacy and an increased risk of bleeding.

Data Presentation: Adverse Events in the PROWESS Trial



| Adverse Event           | Drotrecogin Alfa<br>(activated) (n=850) | Placebo (n=840) |
|-------------------------|-----------------------------------------|-----------------|
| Serious Bleeding Events | 3.5%                                    | 2.0%            |
| 28-Day Mortality        | 24.7%                                   | 30.8%           |

Data sourced from the original PROWESS trial.[11][12] A later trial, PROWESS-SHOCK, showed no mortality benefit and an increased risk of bleeding.[13]

Experimental Protocol: PROWESS Trial

The PROWESS trial was a randomized, double-blind, placebo-controlled, multicenter trial that enrolled 1,690 patients with severe sepsis.[12] Patients received a continuous intravenous infusion of drotrecogin alfa (activated) or placebo for 96 hours. The primary endpoint was 28-day all-cause mortality.

#### **Polymyxin B Hemoperfusion**

Polymyxin B hemoperfusion is an extracorporeal blood purification therapy designed to remove circulating endotoxins.

Data Presentation: Adverse Events in the EUPHRATES Trial

| Adverse Event             | Polymyxin B<br>Hemoperfusion (n=223) | Sham (n=226) |
|---------------------------|--------------------------------------|--------------|
| Serious Adverse Events    | 65.1%                                | 57.3%        |
| Worsening of Sepsis       | 10.8%                                | 9.1%         |
| Worsening of Septic Shock | 6.6%                                 | 7.7%         |
| 28-Day Mortality          | 37.7%                                | 34.5%        |

Data sourced from the EUPHRATES trial.[14][15][16]

Experimental Protocol: EUPHRATES Trial



The EUPHRATES trial was a randomized, sham-controlled trial in patients with septic shock and an endotoxin activity assay level of 0.60 or higher.[17] Patients received two treatments of either polymyxin B hemoperfusion or a sham procedure within 24 hours. The primary outcome was 28-day mortality.

#### Intravenous Immunoglobulin (IVIG)

The role of IVIG in sepsis is still under investigation, with some studies suggesting a benefit while others do not. Adverse reactions are a recognized concern.

Data Presentation: Common Adverse Events with IVIG

| Adverse Event Category | Examples                                                                 |
|------------------------|--------------------------------------------------------------------------|
| Immediate Reactions    | Fever, chills, headache, nausea, rash, changes in blood pressure[18][19] |
| Delayed Reactions      | Aseptic meningitis, renal impairment, thrombotic events[19]              |

The incidence of adverse events with IVIG varies widely depending on the patient population, the specific product used, and the rate of infusion.[19][20]

## **Signaling Pathways and Mechanisms of Action**

Understanding the underlying signaling pathways targeted by these therapeutics is crucial for evaluating their potential efficacy and safety.





Click to download full resolution via product page





Click to download full resolution via product page

#### Conclusion



**Reltecimod** presents a promising safety profile in the context of sepsis therapeutics, with adverse events comparable to placebo in its pivotal Phase 3 trial. This is a significant advantage when compared to other treatments that carry risks of serious complications such as bleeding, arrhythmias, and significant metabolic disturbances. The targeted immunomodulatory approach of **Reltecimod**, which avoids broad immunosuppression, may contribute to its favorable safety. For researchers and drug development professionals, the data from the ACCUTE trial suggests that **Reltecimod** warrants further investigation as a potentially safer therapeutic option for patients with severe infections and sepsis. Continued research and future clinical trials will be essential to fully delineate its role in the complex landscape of sepsis management.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. jlm-biocity.org [jlm-biocity.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Vasopressin in septic shock: an individual patient data meta-analysis of randomised controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Septic shock and the use of norepinephrine in an intermediate care unit: Mortality and adverse events PMC [pmc.ncbi.nlm.nih.gov]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Corticosteroids in Sepsis and Septic Shock: A Systematic Review, Pairwise, and Dose-Response Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 9. thebottomline.org.uk [thebottomline.org.uk]
- 10. mdpi.com [mdpi.com]
- 11. Drotrecogin alfa (activated): the first FDA-approved treatment for severe sepsis PMC [pmc.ncbi.nlm.nih.gov]



- 12. Efficacy and safety of recombinant human activated protein C for severe sepsis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thebottomline.org.uk [thebottomline.org.uk]
- 14. Effect of Targeted Polymyxin B Hemoperfusion on 28-Day Mortality in Patients With Septic Shock and Elevated Endotoxin Level: The EUPHRATES Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thebottomline.org.uk [thebottomline.org.uk]
- 16. jvsmedicscorner.com [jvsmedicscorner.com]
- 17. researchgate.net [researchgate.net]
- 18. Adverse Reactions to Intravenous Immunoglobulins Our Experience PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adverse Effects of Immunoglobulin Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 20. acpjournals.org [acpjournals.org]
- To cite this document: BenchChem. [A Comparative Analysis of the Safety Profile of Reltecimod and Other Sepsis Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610440#comparing-the-safety-profile-of-reltecimod-with-other-sepsis-therapeutics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com